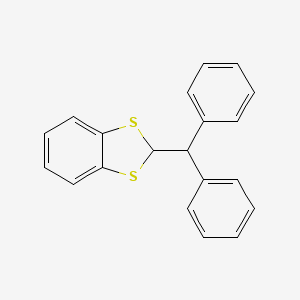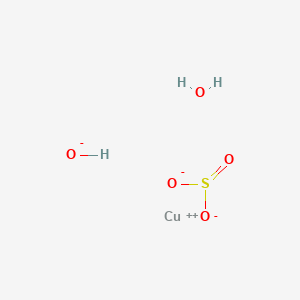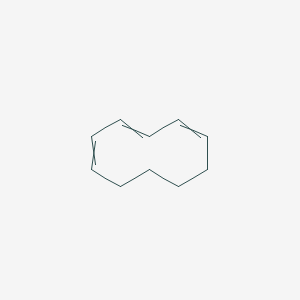
Cyclodeca-1,3,5-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclodeca-1,3,5-triene is a cyclic hydrocarbon with the molecular formula C10H12 It is characterized by a ten-membered ring containing three conjugated double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclodeca-1,3,5-triene can be synthesized through various methods. One common approach involves the cyclization of linear polyenes under specific conditions. For example, the cyclization of 1,5,9-decatriene can yield this compound. This reaction typically requires a catalyst, such as a transition metal complex, and is conducted under controlled temperatures and pressures to ensure the formation of the desired product .
Industrial Production Methods: On an industrial scale, this compound can be produced through the trimerization of butadiene. This process involves the use of catalysts like titanium tetrachloride and ethylaluminum sesquichloride. The reaction is carried out in large reactors, and the product is purified through distillation and other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions: Cyclodeca-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Reduction: Hydrogenation of this compound can yield cyclodecane.
Substitution: Electrophilic substitution reactions can occur at the double bonds, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like peroxy acids or dimethyldioxirane can be used for epoxidation.
Reduction: Hydrogenation typically requires a metal catalyst such as palladium or platinum.
Substitution: Electrophilic reagents like bromine or chlorine can be used under controlled conditions.
Major Products:
Oxidation: Epoxides and other oxygenated compounds.
Reduction: Cyclodecane.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Cyclodeca-1,3,5-triene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of cyclic polyenes and their reactions.
Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Medicine: Although not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.
Industry: this compound is used in the synthesis of various specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of cyclodeca-1,3,5-triene involves its interaction with various molecular targets. The conjugated double bonds in the compound allow it to participate in π-π interactions and other types of molecular interactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The exact pathways and targets depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Cyclodeca-1,3,5-triene can be compared with other cyclic polyenes, such as:
Cyclooctatetraene: An eight-membered ring with four conjugated double bonds.
Cycloheptatriene: A seven-membered ring with three conjugated double bonds.
Cyclohexatriene (Benzene): A six-membered ring with three conjugated double bonds, known for its aromatic stability.
Uniqueness: this compound is unique due to its ten-membered ring structure, which provides distinct chemical properties and reactivity compared to smaller or larger cyclic polyenes.
Propiedades
Número CAS |
112137-53-8 |
|---|---|
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
cyclodeca-1,3,5-triene |
InChI |
InChI=1S/C10H14/c1-2-4-6-8-10-9-7-5-3-1/h1-6H,7-10H2 |
Clave InChI |
TXZNVWGSLKSTDH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC=CC=CC=CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


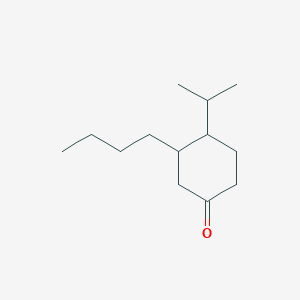
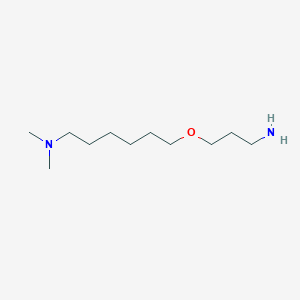
![2H-Cyclobuta[e][1,3]benzodioxol-7(6H)-one](/img/structure/B14301163.png)
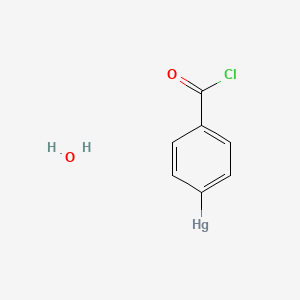
![12,12'-[(Phenylmethylene)disulfanediyl]didodecanoic acid](/img/structure/B14301166.png)
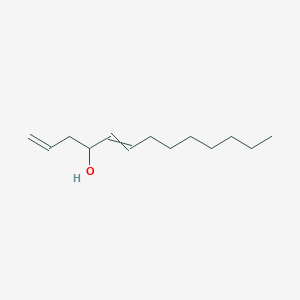
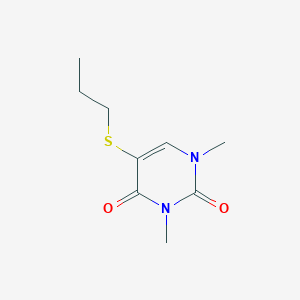
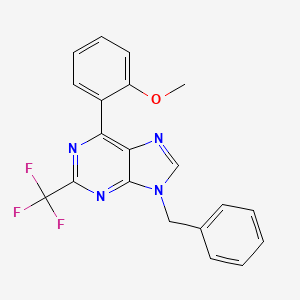


![4-[2-(4-Formylphenyl)ethenyl]benzoyl chloride](/img/structure/B14301196.png)
